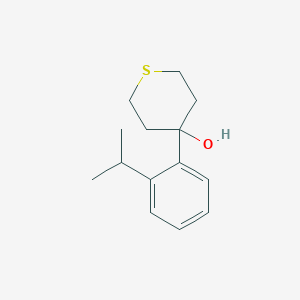
4-(2-Propan-2-ylphenyl)thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “4-(2-Propan-2-ylphenyl)thian-4-ol” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and reactions to fully appreciate its role in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-(2-Propan-2-ylphenyl)thian-4-ol would likely involve large-scale chemical processes, optimized for efficiency and cost-effectiveness. This may include continuous flow reactions, use of industrial-grade reagents, and stringent quality control measures to ensure consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propan-2-ylphenyl)thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions, such as temperature and solvent, are tailored to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-(2-Propan-2-ylphenyl)thian-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Propan-2-ylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Propan-2-ylphenyl)thian-4-ol include those with comparable structures and functional groups. These may include other organic molecules with similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to similar compounds. This makes it valuable for specific applications where these unique properties are advantageous.
Properties
IUPAC Name |
4-(2-propan-2-ylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c1-11(2)12-5-3-4-6-13(12)14(15)7-9-16-10-8-14/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMESFNSGDOSMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(CCSCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1C2(CCSCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














